Cas no 1017191-85-3 (2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile)

2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile is a versatile quinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its structural features, including the chloro and methoxy substituents, enhance its reactivity, making it a valuable intermediate for constructing complex heterocyclic frameworks. The acetonitrile moiety provides a functional handle for further derivatization, enabling applications in medicinal chemistry and material science. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined molecular structure allows for precise modifications, facilitating the development of targeted bioactive molecules. Researchers value this compound for its synthetic flexibility and potential in designing novel therapeutic agents.
2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile structure
1017191-85-3 structure
Product Name:2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile
CAS No:1017191-85-3
MF:C12H9ClN2O
MW:232.66566157341
CID:6256353
PubChem ID:24265899
Update Time:2025-05-19

2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • SB71157
    • 1017191-85-3
    • 2-(2-chloro-7-methoxyquinolin-3-yl)acetonitrile
    • 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile
    • Inchi: 1S/C12H9ClN2O/c1-16-10-3-2-8-6-9(4-5-14)12(13)15-11(8)7-10/h2-3,6-7H,4H2,1H3
    • InChI Key: HYUIRQAFQBSAPO-UHFFFAOYSA-N
    • SMILES: ClC1=C(CC#N)C=C2C=CC(=CC2=N1)OC

Computed Properties

  • Exact Mass: 232.0403406g/mol
  • Monoisotopic Mass: 232.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 45.9Ų

2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile Pricemore >>

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Additional information on 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile

Introduction to 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile (CAS No. 1017191-85-3)

2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile, identified by its Chemical Abstracts Service (CAS) number 1017191-85-3, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a quinolin-3-yl moiety and a chloro substituent at the 2-position, combined with a methoxy group at the 7-position, makes it a versatile intermediate in the synthesis of various bioactive molecules.

The structural characteristics of 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile contribute to its utility in multiple areas of chemical biology and drug discovery. The presence of an acetonitrile group at the 3-position of the quinoline core enhances its reactivity, making it a valuable precursor for further functionalization. This reactivity has been leveraged in recent studies to develop novel compounds with potential therapeutic applications.

In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities. Quinolines and their analogs have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The specific substitution pattern in 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile positions it as a key intermediate in the synthesis of these derivatives.

One of the most compelling aspects of this compound is its role in the development of targeted therapies. Researchers have utilized derivatives of quinoline to create molecules that interact selectively with specific biological targets. For instance, modifications at the 2- and 7-positions have been shown to influence binding affinity and selectivity, which are critical factors in drug design. The chloro and methoxy groups in 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile provide opportunities for further chemical manipulation to optimize these interactions.

The acetonitrile group in this compound also serves as a handle for further derivatization. Acetonitriles are well-known for their ability to participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. These reactions can be harnessed to introduce additional functional groups or to construct more complex molecular architectures. Such flexibility has made quinoline derivatives like 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile indispensable in synthetic organic chemistry.

Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have demonstrated that the substitution pattern in 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile can be fine-tuned to improve binding affinity to biological targets. These studies often involve the use of density functional theory (DFT) calculations and molecular dynamics simulations to predict how different modifications will affect the compound's interactions with proteins and other biomolecules.

In addition to computational methods, experimental approaches have also contributed significantly to the understanding of this compound's properties. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been employed to elucidate its structure and confirm its identity. These structural insights are crucial for understanding how the molecule behaves biologically and for guiding further modifications.

The pharmaceutical industry has been particularly interested in quinoline derivatives due to their potential as drug candidates. Several quinoline-based drugs have reached the market, including those used for treating malaria and cancer. The development process often involves synthesizing libraries of derivatives based on 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile and screening them for biological activity. This approach has led to the discovery of several promising lead compounds that are now being evaluated further in preclinical studies.

The role of 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile extends beyond drug discovery into materials science and agrochemicals. Quinoline derivatives have been explored as components in organic light-emitting diodes (OLEDs), sensors, and catalysts. The unique electronic properties of these compounds make them suitable for applications where precise control over molecular structure is required.

In conclusion, 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile (CAS No. 1017191-85-3) is a multifunctional compound with significant potential in various fields of chemistry and biology. Its structural features enable it to serve as a versatile intermediate in synthetic chemistry, while its biological activity makes it a valuable candidate for drug development. As research continues to uncover new applications for this molecule, its importance is likely to grow even further.

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